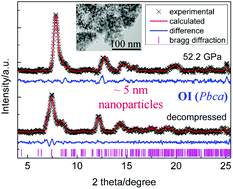Nanosize effects assisted synthesis of the high pressure metastable phase in ZrO2
Nanoscale Pub Date: 2015-12-28 DOI: 10.1039/C5NR07503C
Abstract
The size effects on the high pressure behaviors of monoclinic (MI) ZrO2 nanoparticles were studied using in situ high pressure synchrotron X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS). A size-dependent phase transition behavior under high pressure was found in nanoscale ZrO2. The normal phase transition sequence of MI–orthorhombic I (OI)–orthorhombic II (OII) occurs in 100–300 nm ZrO2 nanoparticles, while only the transition of MI–OI exists in ultrafine ∼5 nm ZrO2 nanoparticles up to the highest experimental pressure of ∼52 GPa. This indicates that the size effects preclude the transition from the OI to the OII phase in ∼5 nm nanoparticles. Upon decompression, the OII and OI phases are retained down to ambient pressure, respectively. This is the first observation of the pure OI phase ZrO2 under ambient conditions. The bulk moduli of the MI ZrO2 nanoparticles were determined to be B0 = 192 (7) GPa for the 100–300 nm nanoparticles and B0 = 218 (12) GPa for the ∼5 nm nanoparticles. We suggest that the significant high surface energy precludes the transition from the OI to the OII phase and the nanosize effects enhance the incompressibility in the ultrafine ZrO2 nanoparticles (∼5 nm). Our study indicates that this is a potential way of preparing novel nanomaterials with high pressure structures using nanosize effects.


Recommended Literature
- [1] Liposome surface functionalization based on different anchoring lipids via Staudinger ligation†
- [2] Azoimidazole functionalized Ni-porphyrins for molecular spin switching and light responsive MRI contrast agents†
- [3] EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
- [4] High efficiency spin filtering in magnetic phosphorene†
- [5] A polymeric waveguide resonant mirror (RM) device for detection in microfluidic flow cells†
- [6] UV-light-assisted gas sensor based on PdSe2/InSe heterojunction for ppb-level NO2 sensing at room temperature†
- [7] Synthesis of a silicon-containing analogue of chloramphenicol
- [8] How one-photon can induce water splitting into hydrogen peroxide and hydrogen by aluminum porphyrins. Rationale of the thermodynamics†
- [9] Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity†
- [10] Spent shell as a calcium source for constructing calcium vanadate for high-performance Zn-ion batteries†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16518-25-5
-
CAS no.: 137868-52-1
-
CAS no.: 133556-24-8









